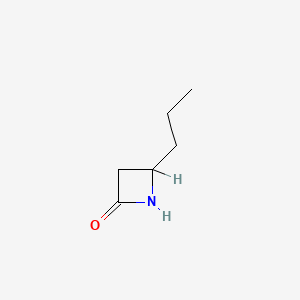

2-Azetidinone, 4-propyl-

説明

2-Azetidinone, 4-propyl- is a chemical compound with the molecular formula C6H11NO . It is a derivative of azetidinone, a class of four-membered heterocycles used in organic synthesis and medicinal chemistry .

Synthesis Analysis

The synthesis of 2-Azetidinone derivatives has been reported in several studies. For instance, a practical synthesis of 4-acetoxy-2-azetidinone, which is useful for the preparation of carbapenem- and penem-type antibiotics, has been described . This synthesis avoids the tedious and costly column chromatographic or recrystallized separation steps for diastereomers . Another synthesis method involves the reaction of acyl halides with tertiary amines .Molecular Structure Analysis

The molecular structure of 2-Azetidinone, 4-propyl- consists of a four-membered heterocyclic ring containing a nitrogen atom . The molecular weight of the compound is 113.158 Da .Chemical Reactions Analysis

The reactivity of azetidines, including 2-Azetidinone, 4-propyl-, is driven by a considerable ring strain . The [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines .科学的研究の応用

Organic Synthesis and Medicinal Chemistry

Azetidines, including 4-Propyl-2-azetidinone, are one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .

Drug Discovery

Azetidines are used as motifs in drug discovery . They appear in bioactive molecules and natural products, the most known examples of which are azelnidipine, an antihypertensive calcium channel blocker, cobimetinib, a mitogen-activated protein kinase inhibitor, or ximelagatran, an oral anticoagulant .

Polymer Synthesis

Azetidines have been applied in polymer synthesis . Despite the difficulties associated with controlling the polymerization of ring-strained nitrogen-containing monomers, the resulting polymers have many important applications .

Antibacterial and Antimicrobial Coatings

The polymers resulting from the polymerization of azetidines can be used for antibacterial and antimicrobial coatings .

CO2 Adsorption

Azetidine-derived polymers can be used for CO2 adsorption . This application is particularly relevant in the context of climate change and greenhouse gas reduction.

Chelation and Materials Templating

Azetidine-derived polymers can also be used for chelation and materials templating . This makes them useful in a variety of industrial processes and applications.

Non-viral Gene Transfection

Azetidine-derived polymers have been used for non-viral gene transfection . This is a crucial application in the field of gene therapy and genetic engineering.

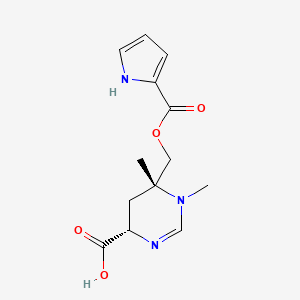

Synthesis of 3-Pyrrole-substituted 2-Azetidinones

A green and practical method for the synthesis of 3-pyrrole-substituted 2-azetidinones using catalytic amounts of molecular iodine under microwave irradiation has been developed . This represents a novel application of 4-Propyl-2-azetidinone in the field of organic synthesis.

作用機序

Target of Action

4-Propyl-2-azetidinone, also known as 4-propylazetidin-2-one or 2-Azetidinone, 4-propyl-, is a derivative of azetidinones . Azetidinones are a class of compounds that have been extensively studied in medicinal chemistry due to their broad spectrum of biological properties . .

Mode of Action

Azetidines, the parent compounds of azetidinones, are known for their unique reactivity that can be triggered under appropriate reaction conditions . This reactivity is driven by a considerable ring strain .

Biochemical Pathways

Azetidines and their derivatives have been used in various applications in drug discovery, polymerization, and as chiral templates , suggesting that they may interact with multiple biochemical pathways.

Result of Action

Azetidines and their derivatives have been used in various applications in drug discovery, polymerization, and as chiral templates , suggesting that they may have diverse effects at the molecular and cellular levels.

Action Environment

The unique reactivity of azetidines, which can be triggered under appropriate reaction conditions , suggests that environmental factors may play a role in their action.

Safety and Hazards

While specific safety and hazard information for 2-Azetidinone, 4-propyl- is not available in the search results, it’s important to note that chemicals in this class should be handled with care. For instance, one related chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard .

将来の方向性

Azetidines, including 2-Azetidinone, 4-propyl-, are an important class of compounds in organic synthesis and medicinal chemistry. Recent advances in the chemistry and reactivity of azetidines have been reported, and future research will likely continue to explore their synthesis, reactivity, and applications .

特性

IUPAC Name |

4-propylazetidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c1-2-3-5-4-6(8)7-5/h5H,2-4H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPJCYJIZFCJYIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90945618 | |

| Record name | 4-Propyl-3,4-dihydroazet-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90945618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Propyl-2-azetidinone | |

CAS RN |

22937-03-7 | |

| Record name | beta-Caprolactam | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022937037 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Propyl-3,4-dihydroazet-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90945618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the significance of using 4-propylazetidin-2-one in the synthesis of furan derivatives?

A1: The research demonstrates that 4-propylazetidin-2-one can be reacted with ketones to form 2-(1-anilinobutyl)but-2-enolides (specifically 12a and 12b in the study). These intermediates are then further transformed into various furan derivatives through reactions with reducing agents like di-isobutylaluminium hydride or organometallic reagents like Grignard reagents []. This highlights the versatility of 4-propylazetidin-2-one as a starting material for creating diverse furan-containing compounds, which hold potential applications in various fields.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 3-amino-7,7-dimethyl-7,8-dihydro-5H-furo[2,3-b]pyrano[3,4-e]pyridine-2-carboxylate](/img/structure/B1215780.png)

![2-amino-4-pyridin-4-yl-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B1215781.png)

![1-[9-Ethyl-6-(1-hydroxyiminoethyl)-3-carbazolyl]ethanone oxime](/img/structure/B1215791.png)

![3-ethyl-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B1215793.png)